2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

Antioomycete Pythium recalcitrans Plant disease management

This benzothiazole-dihydroisoquinoline probe is for antioomycete and aldose reductase inhibitor research. The 6-ethoxy substitution creates a key SAR differentiation point vs. the 4-ethoxy regioisomer (CAS 862977-10-4). Given the scaffold's sensitivity, this compound serves as a controlled diversification tool for labs already using 3,4-dihydroisoquinolin-1(2H)-one leads. Procure for parallel mycelial growth inhibition, in planta protection, or enzyme inhibition assays. Verify isomeric purity (≥98% recommended for use as a standard).

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 863001-02-9
Cat. No. B2513019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole
CAS863001-02-9
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
InChIKeyMKSMBEKZQUUFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (CAS 863001-02-9): Structural Identity and Research Provenance


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (CAS 863001-02-9) is a heterocyclic compound that merges a 3,4-dihydroisoquinoline moiety at the 2-position with a 6-ethoxy-substituted benzo[d]thiazole core, yielding the molecular formula C₁₈H₁₈N₂OS (MW 310.42) [1]. The compound belongs to a broader class of benzothiazole-fused tetrahydroisoquinoline derivatives that have attracted attention for their potential as antioomycete agents and aldose reductase inhibitors [2]. However, publicly available peer-reviewed data for this exact compound are extremely sparse; most claims of biological activity currently rely on extrapolation from structurally related 3,4-dihydroisoquinolin-1(2H)-one and benzothiazole analogs rather than direct experimental confirmation on the target molecule itself [2].

Why Generic Substitution Is Not Advisable for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (CAS 863001-02-9)


The 3,4-dihydroisoquinoline–benzothiazole scaffold displays pronounced structure-activity relationship (SAR) sensitivity: the position and nature of substituents on both the benzothiazole and dihydroisoquinoline rings critically govern biological potency and spectrum [1]. For example, within the related 3,4-dihydroisoquinolin-1(2H)-one series, the presence of a C4-carboxyl group was identified as essential for antioomycete activity, while simple non-carboxyl analogs were virtually inactive [1]. Direct replacement of the 6-ethoxy group with other alkoxy or halogen substituents is therefore expected to produce substantial shifts in target engagement, potency, and selectivity, making generic substitution without confirmatory data a high-risk procurement decision.

Quantitative Evidence Guide: Comparative Performance of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole


Antioomycete Activity: Class-Level Inference from 3,4-Dihydroisoquinolin-1(2H)-one Congeners

No direct antioomycete data are available for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole itself. The closest structural class for which quantitative data exist is 3,4-dihydroisoquinolin-1(2H)-one derivatives. In that series, compound I23 displayed an in vitro EC₅₀ of 14 μM against Pythium recalcitrans, outperforming the commercial standard hymexazol (EC₅₀ = 37.7 μM) by approximately 2.7-fold [1]. The target compound shares the dihydroisoquinoline substructure but replaces the lactam carbonyl with a benzothiazole ring and bears a 6-ethoxy group; the net impact of these modifications on activity remains experimentally uncharacterized [1].

Antioomycete Pythium recalcitrans Plant disease management

In Vivo Preventive Efficacy: Class-Level Inference for Plant Disease Control

In the same 3,4-dihydroisoquinolin-1(2H)-one series, compound I23 achieved 75.4% in vivo preventive efficacy at 2.0 mg/pot and 96.5% efficacy at 5.0 mg/pot against P. recalcitrans, compared with 63.9% for hymexazol at equivalent dose rates [1]. These data illustrate the potential for dihydroisoquinoline-based compounds to deliver dose-dependent in vivo protection that matches or exceeds commercial fungicides. Whether the benzothiazole-fused variant retains this in vivo protective capacity is unknown, as its pharmacokinetic and stability profiles have not been reported [1].

In vivo efficacy Phytopathogen control Preventive treatment

Aldose Reductase Inhibition: Supporting Evidence from Thiazole-Based Congeners

Thiazole-containing compounds have been reported as aldose reductase inhibitors (ARIs) with Kᵢ values in the micromolar range. For instance, compound 3b from a related thiazole series showed a Kᵢ of 9.70 ± 4.72 μM against aldose reductase [1]. The target compound contains both a benzothiazole and a partially saturated isoquinoline ring, structural features that are individually represented among known ARIs [1][2]. However, no direct ARI data exist for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole, and it is not known whether the dihydroisoquinoline substituent enhances or diminishes binding to the aldose reductase active site [2].

Aldose reductase inhibitor Diabetic complications Thiazole pharmacophore

Comparative Structural Analysis: 6-Ethoxy vs. 4-Ethoxy Substitution Pattern

The closest commercially catalogued regioisomer is 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole (CAS 862977-10-4), which differs only in the position of the ethoxy group (C4 vs C6 on the benzothiazole ring) . In general benzothiazole SAR, substitution at C6 versus C4 produces distinct electronic and steric environments that can differentially affect target binding and metabolic stability [1]. No published head-to-head comparison of these regioisomers exists. This difference matters for procurement because the two isomers may exhibit divergent biological profiles despite their apparent structural similarity, and selection of one over the other should be justified by experimental data rather than convenience or availability [1].

Structure-activity relationship Regioisomer comparison Drug design

Research and Industrial Application Scenarios for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole (CAS 863001-02-9)


Antioomycete Lead Optimization in Agrochemical Discovery

The target compound can serve as a structural diversification probe for antioomycete lead optimization programs that already employ 3,4-dihydroisoquinolin-1(2H)-one scaffolds. The established EC₅₀ of 14 μM and in vivo efficacy of up to 96.5% for the I23 benchmark [1] provide a quantitative baseline against which the benzothiazole-fused variant can be compared. A laboratory procuring this compound would need to run parallel mycelial growth inhibition and in planta protection assays to determine whether the benzothiazole replacement of the lactam carbonyl preserves, enhances, or diminishes activity.

Aldose Reductase Inhibitor Screening and SAR Expansion

Given that thiazole-based compounds have demonstrated aldose reductase inhibition with Kᵢ values in the single-digit micromolar range [1], this compound may be evaluated in enzyme inhibition screens to establish whether the combined benzothiazole–dihydroisoquinoline pharmacophore yields additive or synergistic binding interactions. Procurement for this purpose should be accompanied by a parallel assay of the 4-ethoxy regioisomer to establish positional SAR.

Synthetic Methodology Development Using Heterocyclic Building Blocks

The compound's reactive sites—the partially saturated isoquinoline ring, the C6-ethoxy group, and the benzothiazole sulfur—make it a useful substrate for developing novel cycloaddition, cross-coupling, or C–H functionalization methodologies [1]. For this application, procurement value is driven by structural novelty and synthetic tractability rather than biological potency, and the well-defined molecular formula and purity (typically ≥95% by HPLC from reputable vendors) are sufficient for method development purposes.

Regioisomeric Purity and Analytical Reference Standard

Because the 4-ethoxy regioisomer (CAS 862977-10-4) is also commercially catalogued, this compound can serve as an analytical reference standard for distinguishing between the two isomers by HPLC, NMR, or mass spectrometry. Procurement for use as a chromatographic or spectroscopic standard requires verification of isomeric purity (e.g., a certificate of analysis confirming ≥98% purity and unambiguous assignment of the 6-ethoxy substitution position).

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.